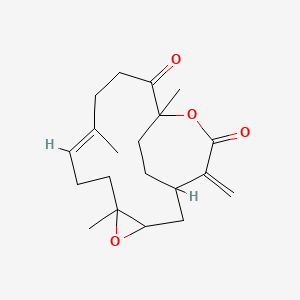

Dehydrosinulariolide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62824-08-2 |

|---|---|

Molecular Formula |

C20H28O4 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(8E)-5,9,13-trimethyl-16-methylidene-4,14-dioxatricyclo[11.3.2.03,5]octadec-8-ene-12,15-dione |

InChI |

InChI=1S/C20H28O4/c1-13-6-5-10-20(4)17(23-20)12-15-9-11-19(3,16(21)8-7-13)24-18(22)14(15)2/h6,15,17H,2,5,7-12H2,1,3-4H3/b13-6+ |

InChI Key |

BCEKDLJRXSZZRB-AWNIVKPZSA-N |

Isomeric SMILES |

C/C/1=C\CCC2(C(O2)CC3CCC(C(=O)CC1)(OC(=O)C3=C)C)C |

Canonical SMILES |

CC1=CCCC2(C(O2)CC3CCC(C(=O)CC1)(OC(=O)C3=C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Dehydrosinulariolide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dehydrosinulariolide, a marine-derived natural product with significant therapeutic potential. The document covers its natural source, biological activities, and detailed experimental protocols for its isolation and analysis.

Natural Source of this compound

This compound is a cembranoid diterpene naturally produced by the cultured soft coral, Sinularia flexibilis. This marine organism, belonging to the Alcyoniidae family, is the primary source from which this bioactive compound has been isolated.

Biological Activity and Therapeutic Potential

This compound has demonstrated a range of biological activities, with its anti-cancer properties being the most extensively studied. It exhibits potent cytotoxic effects against various cancer cell lines, particularly small cell lung cancer (SCLC). The compound induces G2/M cell cycle arrest and apoptosis through the modulation of several key signaling pathways.

Quantitative Data on Biological Activity

The following table summarizes the key quantitative data regarding the biological activity of this compound.

| Cell Line | Assay Type | Parameter | Value | Reference |

| H1688 (SCLC) | MTT Assay | IC50 (24h) | ~29.8 - 435 µM | [1] |

| H1688 (SCLC) | MTT Assay | IC50 (48h) | ~19.1 - 25.1 µM | [1] |

| H146 (SCLC) | MTT Assay | IC50 (24h) | ~29.8 - 435 µM | [1] |

| H146 (SCLC) | MTT Assay | IC50 (48h) | ~19.1 - 25.1 µM | [1] |

| H1688 Xenograft | In vivo | Dosage | 10 mg/kg | [2] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological analysis of this compound.

Isolation and Purification of this compound from Sinularia flexibilis

Objective: To extract and purify this compound from the freeze-dried biomass of the soft coral Sinularia flexibilis.

Materials:

-

Freeze-dried and minced bodies of Sinularia flexibilis

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Silica gel (for column chromatography)

-

Thin-layer chromatography (TLC) plates

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

The freeze-dried and minced bodies of Sinularia flexibilis are exhaustively extracted with a 1:1 mixture of dichloromethane (CH2Cl2) and ethyl acetate (EtOAc).

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

-

-

Solvent Partitioning:

-

The concentrated extract is partitioned between n-hexane and ethyl acetate.

-

The ethyl acetate layer, containing the more polar compounds including this compound, is collected and concentrated.

-

-

Silica Gel Column Chromatography:

-

The concentrated ethyl acetate fraction is subjected to open column chromatography on silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing this compound, as identified by TLC comparison with a standard, are pooled.

-

The pooled fractions are further purified by repeated silica gel column chromatography, using a less polar solvent system (e.g., n-hexane/EtOAc, 4:1) to achieve high purity.

-

-

Crystallization:

-

The purified this compound is crystallized from a suitable solvent system (e.g., methanol/water) to obtain the pure compound.

-

-

Structural Elucidation:

-

The structure of the purified compound is confirmed by spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound for 24 or 48 hours.

-

After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

-

The formazan crystals formed by viable cells are dissolved in a solubilization buffer.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Procedure:

-

Cells are treated with this compound for a specified time.

-

The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

The fixed cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of specific proteins involved in signaling pathways.

Procedure:

-

Cells are treated with this compound, and total protein is extracted.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., p53, Bax, Bcl-2, caspases, Akt).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its isolation and analysis.

Caption: Signaling pathway of this compound-induced apoptosis and cell cycle arrest.

Caption: Experimental workflow for the isolation and analysis of this compound.

References

Dehydrosinulariolide: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a vast repository of unique chemical entities, many of which hold significant promise for therapeutic applications. Soft corals of the genus Sinularia, particularly Sinularia flexibilis, have been identified as a prolific source of novel secondary metabolites. Among these are the cembranoid diterpenes, a class of compounds characterized by a 14-membered carbon ring, which have demonstrated a wide range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.

This technical guide focuses on dehydrosinulariolide, a cembranoid diterpene isolated from Sinularia flexibilis. This compound has garnered considerable interest within the scientific community for its potent anti-cancer properties. This document provides an in-depth overview of the discovery of this compound, a detailed protocol for its isolation and purification from Sinularia flexibilis, a summary of its biological activity with quantitative data, and a visualization of the key signaling pathways it modulates.

Discovery and Structure

This compound is a naturally occurring cembranolide diterpene first isolated from the soft coral Sinularia flexibilis. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The purity and structure of the isolated compound are typically confirmed by comparing its spectral data with previously reported values.

Experimental Protocols

The isolation of this compound from Sinularia flexibilis is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The following is a representative protocol synthesized from various published studies.

Collection and Preparation of Sinularia flexibilis

-

Collection: Specimens of Sinularia flexibilis are collected from their marine habitat, typically by scuba diving.

-

Identification: The collected species is identified taxonomically.

-

Preparation: The collected coral is immediately frozen to preserve its chemical constituents. Prior to extraction, the frozen coral is typically minced or freeze-dried and then ground into a powder.

Extraction

-

Solvent Extraction: The prepared coral material is exhaustively extracted with an organic solvent. A common method involves maceration or percolation with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Solvent Partitioning

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning the extract between ethyl acetate (EtOAc) and water (H₂O). The organic layer, containing the less polar compounds including this compound, is retained.

-

Drying and Concentration: The EtOAc-soluble fraction is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated in vacuo.

Chromatographic Purification

-

Silica Gel Column Chromatography: The concentrated EtOAc fraction is subjected to open column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified using normal-phase or reverse-phase HPLC. A common method utilizes a silica gel column with a mobile phase of n-hexane and acetone.

-

Final Purification: The fractions from HPLC are analyzed for purity, and those containing pure this compound are combined and the solvent is evaporated to yield the final product as a white powder or crystalline solid.

Data Presentation

The biological activity of this compound has been evaluated in various cancer cell lines. The following tables summarize the quantitative data from these studies.

| Cell Line | Assay | Concentration (µM) | Effect |

| H1688 (Small Cell Lung Cancer) | MTT Assay | 10, 25, 50 | Dose-dependent inhibition of cell growth |

| H1688 (Small Cell Lung Cancer) | Flow Cytometry (Cell Cycle) | 25 | G2/M phase arrest |

| H1688 (Small Cell Lung Cancer) | Flow Cytometry (Apoptosis) | 10, 25, 50 | Dose-dependent induction of apoptosis |

| H1688 (Small Cell Lung Cancer) | Caspase Activity Assay | 10, 25, 50 | Increased activity of caspase-3 and -7 |

| CAL-27 (Oral Squamous Carcinoma) | MTT Assay | 0.5, 1.0, 1.5, 2.0 µg/mL | Dose-dependent decrease in cell viability |

Biological Activity and Signaling Pathways

This compound exhibits significant anti-tumor activity through the induction of cell cycle arrest and apoptosis in cancer cells.[1][2] Its mechanism of action involves the modulation of several key signaling pathways.

G2/M Cell Cycle Arrest

This compound has been shown to induce G2/M phase cell cycle arrest in small cell lung cancer (SCLC) cells.[1] This is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. The arrest is associated with the activation of the Ataxia-Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) signaling pathway.[1]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[1][2] This process is mediated through multiple pathways:

-

p53 and Bax Upregulation: this compound treatment leads to the accumulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[1]

-

Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. This compound has been shown to increase the activity of caspase-3 and caspase-7.[1]

-

PI3K/Akt Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival. This compound treatment leads to an increase in the level of the tumor suppressor PTEN, which in turn inhibits the phosphorylation and activation of Akt.[1]

In Vivo Anti-Tumor Effects

The anti-tumor effects of this compound have also been demonstrated in vivo. In a subcutaneous tumor model using BALB/c nude mice, intraperitoneal injection of 11-dehydrosinulariolide at a dosage of 10 mg/kg significantly inhibited the growth of H1688 SCLC tumors.[3]

Visualizations

The following diagrams illustrate the key experimental workflow for the isolation of this compound and the signaling pathways it modulates.

Figure 1: Experimental workflow for the isolation of this compound.

Figure 2: Signaling pathways modulated by this compound.

Conclusion

This compound, a cembranoid diterpene isolated from the soft coral Sinularia flexibilis, represents a promising lead compound for the development of novel anti-cancer therapeutics. Its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways highlights its potential as a targeted therapy. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound to aid researchers and drug development professionals in their efforts to harness the therapeutic potential of this marine natural product. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Dehydrosinulariolide: A Marine-Derived Cembranoid with Potent Anti-Cancer Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dehydrosinulariolide, a cembranoid diterpene isolated from the soft coral Sinularia flexibilis, has emerged as a promising natural product with significant anti-cancer properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action in cancer cells, with a particular focus on small cell lung cancer (SCLC). Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a 14-membered cyclic diterpene characterized by a butenolide moiety and an exocyclic methylene group. Its chemical identity has been confirmed through extensive spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₈O₄ |

| Molecular Weight | 332.43 g/mol |

| IUPAC Name | (3E,7E,11Z)-4,8,12-trimethyl-15-methylidene-14-oxabicyclo[11.2.1]hexadeca-3,7,11-trien-13-one |

| CAS Number | 76535-71-8 |

| Appearance | White solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.98 (s, 1H), 5.10 (d, J = 9.6 Hz, 1H), 4.95 (s, 1H), 4.88 (s, 1H), 4.79 (d, J = 9.6 Hz, 1H), 2.40-2.20 (m, 4H), 1.85 (s, 3H), 1.65 (s, 3H), 1.60 (s, 3H), 1.25 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 174.5, 158.9, 148.7, 134.8, 133.2, 125.4, 124.8, 118.9, 82.1, 40.2, 39.8, 38.7, 34.5, 29.8, 25.7, 24.8, 17.8, 16.5, 15.9 |

| Mass Spectrometry (ESI-MS) | m/z 333.2060 [M+H]⁺ |

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against various cancer cell lines, with particularly notable effects on small cell lung cancer (SCLC). Its primary mechanism of action involves the induction of G2/M phase cell cycle arrest and apoptosis.

Signaling Pathway in Small Cell Lung Cancer

In SCLC cells, this compound triggers a signaling cascade that culminates in programmed cell death. This pathway is initiated by the activation of DNA damage response kinases, which in turn leads to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. Concurrently, this compound inhibits the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

Caption: this compound-induced signaling pathway in SCLC cells.

Experimental Protocols

Isolation and Purification of this compound from Sinularia flexibilis

-

Extraction: Freeze-dried and minced bodies of Sinularia flexibilis are extracted exhaustively with a 1:1 mixture of dichloromethane and methanol.

-

Solvent Partitioning: The resulting crude extract is partitioned between ethyl acetate and water. The ethyl acetate layer, containing the less polar compounds including this compound, is collected.

-

Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a C18 column and a mobile phase of methanol and water to yield the pure compound.

Caption: Workflow for the isolation of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed SCLC cells (e.g., NCI-H69) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

-

Cell Lysis: Treat SCLC cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

-

Rabbit anti-p53 (1:1000 dilution)

-

Rabbit anti-Bax (1:1000 dilution)

-

Rabbit anti-phospho-Akt (Ser473) (1:1000 dilution)

-

Rabbit anti-Akt (1:1000 dilution)

-

Mouse anti-β-actin (1:5000 dilution)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a compelling lead compound for the development of novel anti-cancer therapeutics. Its well-defined chemical structure, potent biological activity, and elucidated mechanism of action provide a solid foundation for further preclinical and clinical investigations. The experimental protocols detailed in this guide are intended to standardize methodologies and accelerate research in this promising area.

Dehydrosinulariolide: A Deep Dive into its Anticancer Mechanism of Action

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydrosinulariolide, a cembranolide diterpene isolated from the soft coral Sinularia flexibilis, has emerged as a promising marine-derived compound with significant antitumor properties. Extensive preclinical research demonstrates its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in various cancer models, including small cell lung cancer (SCLC), melanoma, and oral squamous cell carcinoma.[1][2] This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on the core signaling pathways it modulates. It provides a comprehensive overview of its effects on apoptosis, cell cycle regulation, and metastasis, supported by quantitative data and detailed experimental protocols. The intricate molecular interactions are visualized through signaling pathway and workflow diagrams to facilitate a deeper understanding for research and development applications.

Core Mechanisms of Antitumor Activity

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[3] These effects are underpinned by its ability to modulate critical signaling pathways that govern cell survival and proliferation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[4] this compound has been shown to be a potent inducer of apoptosis in cancer cells through the activation of both intrinsic (mitochondrial) and extrinsic pathways, as well as by inducing endoplasmic reticulum (ER) stress.[1][2][5]

Key apoptotic events induced by this compound include:

-

Mitochondrial Dysregulation: It causes a loss of the mitochondrial membrane potential (ΔΨm), a key initiating event in the intrinsic apoptotic pathway.[2]

-

Modulation of Bcl-2 Family Proteins: The compound upregulates the expression of pro-apoptotic proteins like Bax while suppressing anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][2] This shift in balance facilitates the release of cytochrome c from the mitochondria.

-

Caspase Activation: this compound triggers the activation of initiator caspase-9 and executioner caspases-3 and -7.[1][2][5] The activation of these proteases is essential for the dismantling of the cell during apoptosis.

-

ER Stress Pathway: In some cancer cell lines, such as human melanoma cells, this compound has been found to induce apoptosis through the ER stress pathway.[2]

Cell Cycle Arrest

Cancer is characterized by dysregulated cell cycle progression.[6] this compound effectively halts this progression, primarily by inducing G2/M phase arrest in cancer cells, a mechanism previously unreported for this compound before studies in SCLC.[1][3] This arrest prevents the cells from entering mitosis, thereby inhibiting proliferation.

The mechanism of G2/M arrest involves:

-

Activation of DNA Damage Response: The compound activates DNA damage-sensing kinases, specifically Ataxia-Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2).[1][5][7]

-

p53 Accumulation: Activated ATM/Chk2 signaling leads to the phosphorylation and stabilization of the tumor suppressor protein p53.[1][7]

-

Inhibition of PI3K/Akt Pathway: this compound upregulates the tumor suppressor PTEN, which in turn inhibits the phosphorylation of Akt, a key pro-survival kinase.[1][5] The inhibition of the Akt pathway is a critical component of its pro-apoptotic and cell cycle arrest functions.

Inhibition of Metastasis

Metastasis is the primary cause of cancer-related mortality.[8] this compound has demonstrated the ability to inhibit the migration of cancer cells, a critical step in the metastatic cascade.[2] In oral squamous cell carcinoma CAL-27 cells, treatment with 1.5–6 µM of this compound significantly inhibited metastasis.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key findings from published studies.

Table 1: Cytotoxicity (IC₅₀) of this compound in SCLC Cells [6]

| Cell Line | 12h Exposure (µM) | 24h Exposure (µM) | 48h Exposure (µM) |

|---|---|---|---|

| H1688 | >50 | 29.8 ± 3.4 | 19.1 ± 2.4 |

| H146 | >50 | 43.5 ± 6.6 | 25.1 ± 2.6 |

Table 2: Induction of Apoptosis in H1688 SCLC Cells [6]

| Treatment Condition | Apoptotic Index (% of Cells) |

|---|---|

| Control (24h) | ~5% |

| 12.5 µM (24h) | ~15% |

| 25 µM (24h) | ~25% |

| 50 µM (24h) | ~40% |

| 25 µM (48h) | ~35% |

Table 3: Inhibition of Cell Migration [6]

| Concentration | Suppression Rate (%) | Cell Line Context |

|---|---|---|

| 2 µg/mL | 32% | Melanoma[2] |

| 4 µg/mL | 51% | Melanoma[2] |

| 6 µg/mL | 73% | Melanoma[2] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Viability - MTT Assay

The MTT (methyl-thiazol-diphenyl-tetrazolium) assay is a colorimetric method used to assess cell viability.

Protocol Details:

-

Cell Seeding: Plate cells (e.g., H1688, A2058) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Expose cells to a range of this compound concentrations for the desired time points (e.g., 12, 24, 48 hours).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the supernatant and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance on a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle and Apoptosis - Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.

Protocol Details (Cell Cycle):

-

Harvesting: After treatment, collect both floating and adherent cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours to permeabilize the cells.

-

Staining: Wash the cells and resuspend in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent, and RNase A to eliminate RNA.

-

Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Protein Expression - Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound (e.g., p53, Bax, Akt, PTEN).

Protocol Details:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p53, anti-p-Akt) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Migration - Transwell Assay

This assay, also known as a Boyden chamber assay, is used to assess the migratory capacity of cancer cells in vitro.

Protocol Details:

-

Chamber Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.

-

Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend cancer cells in serum-free media containing the desired concentration of this compound and seed them into the upper chamber of the insert.

-

Incubation: Incubate the plate for a period that allows for migration (e.g., 12-24 hours) at 37°C.

-

Cell Removal: After incubation, remove the non-migratory cells from the top surface of the membrane with a cotton swab.

-

Fixing and Staining: Fix the migrated cells on the bottom surface of the membrane with methanol and stain with a solution like crystal violet.

-

Quantification: Elute the stain and measure its absorbance, or count the number of migrated cells in several microscopic fields.

Conclusion and Future Directions

This compound is a potent anticancer agent that functions by activating the DNA damage response, inducing apoptosis via mitochondrial and ER stress pathways, and causing G2/M cell cycle arrest through the modulation of the ATM/Chk2/p53 and PTEN/Akt signaling pathways.[1][2][5] The quantitative data consistently demonstrate its efficacy at micromolar concentrations in various cancer cell lines.

For drug development professionals, this compound represents a compelling lead compound. Future research should focus on:

-

In Vivo Efficacy: While initial in vivo studies show promise, with a 10 mg/kg dose significantly inhibiting tumor growth, more extensive animal model studies are needed to evaluate pharmacokinetics, pharmacodynamics, and toxicology.[1][3]

-

Structure-Activity Relationship (SAR): Medicinal chemistry efforts could optimize the structure of this compound to enhance its potency, selectivity, and drug-like properties.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens with potentially lower toxicity.

-

Biomarker Identification: Identifying predictive biomarkers could help select patient populations most likely to respond to this compound-based therapies.

The comprehensive data and established protocols presented in this guide offer a solid foundation for advancing the research and development of this compound as a novel marine-derived therapeutic for cancer treatment.

References

- 1. A Soft Coral-Derived Compound, 11-Dehydrosinulariolide, Induces G2/M Cell Cycle Arrest and Apoptosis in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Soft Coral-Derived Compound, 11-Dehydrosinulariolide, Induces G2/M Cell Cycle Arrest and Apoptosis in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of Apoptosis by Sinulariolide from Soft Coral through Mitochondrial-Related and p38MAPK Pathways on Human Bladder Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Soft Coral-Derived Compound, 11-Dehydrosinulariolide, Induces G2/M Cell Cycle Arrest and Apoptosis in Small Cell Lung Cancer [mdpi.com]

- 8. Sinulariolide Inhibits Gastric Cancer Cell Migration and Invasion through Downregulation of the EMT Process and Suppression of FAK/PI3K/AKT/mTOR and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Biological Investigations of Dehydrosinulariolide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrosinulariolide, a cembranoid diterpene isolated from soft corals of the genus Sinularia, has emerged as a compound of significant interest in marine natural product research. Early investigations into its biological activities have revealed a spectrum of potential therapeutic applications, primarily focusing on its anti-cancer and anti-inflammatory properties. This document provides a comprehensive technical guide to the foundational research on this compound's biological effects, detailing experimental methodologies, quantitative data, and the molecular pathways implicated in its mechanism of action.

Cytotoxic Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines, with early research focusing on its ability to induce cell cycle arrest and apoptosis.

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values of 11-dehydrosinulariolide against several cancer cell lines.

| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |

| H1688 | Small Cell Lung Cancer | 24h | 29.8 ± 3.4 | [1] |

| 48h | 19.1 ± 2.4 | [1] | ||

| H146 | Small Cell Lung Cancer | 24h | 43.5 ± 6.6 | [1] |

| 48h | 25.1 ± 2.6 | [1] | ||

| BEAS-2B | Normal Bronchial Epithelium | 48h | >50 | [1] |

| MCF-7 | Breast Cancer | - | Weak cytotoxicity | [2] |

Note: Data for A549, HCT116, and PC-3 cell lines for this compound was not available in the reviewed literature.

Experimental Protocols

-

Cell Seeding: Cancer cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubated for specific time periods (e.g., 24, 48 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the control, and IC50 values were calculated using a dose-response curve.

-

Cell Treatment and Harvesting: Cells were treated with this compound for a specified time, then harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS).

-

Fixation: The cell pellet was resuspended and fixed in ice-cold 70% ethanol, typically overnight at -20°C.

-

Staining: The fixed cells were washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.

-

Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The fluorescence intensity of the PI-DNA complex is directly proportional to the amount of DNA.

-

Data Interpretation: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their DNA content. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this checkpoint.

-

Cell Treatment and Harvesting: Cells were treated with this compound and harvested as described for cell cycle analysis.

-

Staining: The harvested cells were resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable dye that stains the nucleus of late apoptotic or necrotic cells.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Anti-inflammatory Activity

Early studies have indicated that this compound possesses anti-inflammatory properties, primarily through the suppression of key inflammatory mediators.

Key Findings

-

This compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells[1]. These enzymes are critical in the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.

Experimental Protocol

-

Cell Culture: RAW 264.7 murine macrophage cells were cultured in DMEM supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding and Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours).

-

Stimulation: The cells were then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of nitric oxide.

-

Sample Collection: After a 24-hour incubation period, the cell culture supernatant was collected.

-

Griess Reaction: The concentration of nitrite (a stable product of NO) in the supernatant was determined using the Griess reagent system. This involves a two-step diazotization reaction that results in a colored azo compound.

-

Absorbance Measurement: The absorbance of the colored product was measured at approximately 540 nm.

-

Data Analysis: The quantity of nitrite was determined from a standard curve prepared with known concentrations of sodium nitrite. The inhibitory effect of this compound on NO production was calculated relative to the LPS-stimulated control.

Note: Specific quantitative data (e.g., IC50 value) for the inhibition of nitric oxide production by this compound was not found in the reviewed literature.

Antimicrobial Activity

The antimicrobial potential of this compound remains an area for further exploration, with early research providing limited specific data.

Quantitative Antimicrobial Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial and fungal strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans were not available in the reviewed early literature.

Experimental Protocol

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) was prepared in a suitable broth medium.

-

Serial Dilution: this compound was serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well was inoculated with the standardized microbial suspension.

-

Incubation: The plate was incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

-

MIC Determination: The MIC was determined as the lowest concentration of this compound that visibly inhibited the growth of the microorganism.

Signaling Pathways and Molecular Mechanisms

Research into the molecular mechanisms of this compound's biological activity has implicated several key signaling pathways.

Anti-Cancer Signaling Pathway

This compound's anti-cancer effects, particularly the induction of G2/M arrest and apoptosis, are mediated through the modulation of the PI3K/Akt pathway and the p53-dependent pathway.

Caption: this compound's anti-cancer signaling pathway.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are linked to the inhibition of the NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory enzymes iNOS and COX-2.

Caption: this compound's anti-inflammatory signaling.

Experimental Workflow: Cytotoxicity to Mechanism

The logical flow of early research on this compound's anti-cancer activity typically follows a path from initial cytotoxicity screening to the elucidation of the underlying molecular mechanisms.

References

Dehydrosinulariolide: A Comprehensive Technical Guide to its Role in Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrosinulariolide, a bioactive cembrane-type diterpenoid isolated from the soft coral Sinularia flexibilis, has emerged as a promising anti-cancer agent. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's potent ability to induce apoptosis and cell cycle arrest in cancer cells. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development who are investigating the therapeutic potential of marine natural products.

Introduction

The marine environment is a rich reservoir of structurally diverse and biologically active natural products. Among these, this compound has garnered significant attention for its cytotoxic effects against various cancer cell lines. Its primary mechanisms of action involve the induction of programmed cell death (apoptosis) and the halting of cell proliferation through cell cycle arrest. Understanding the precise molecular targets and signaling cascades modulated by this compound is crucial for its development as a potential chemotherapeutic agent. This guide synthesizes the current knowledge on this compound's anti-cancer properties, with a focus on its effects on apoptosis and cell cycle regulation.

Quantitative Data on this compound's Bioactivity

The efficacy of this compound has been quantified in various cancer cell lines, primarily through the assessment of cell viability (IC50 values), the induction of apoptosis, and the perturbation of cell cycle distribution.

Table 1: Inhibitory Concentration (IC50) of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) | Reference |

| H1688 | Small Cell Lung Cancer | 24 | 29.8 ± 3.4 | [1] |

| H1688 | Small Cell Lung Cancer | 48 | 19.1 ± 2.4 | [1] |

| H146 | Small Cell Lung Cancer | 24 | 43.5 ± 6.6 | [1] |

| H146 | Small Cell Lung Cancer | 48 | 25.1 ± 2.6 | [1] |

| A2058 | Melanoma | 24 | ~15 (estimated from µg/mL) | [2] |

| CAL-27 | Oral Squamous Carcinoma | 24 | ~20 (estimated from µg/mL) |

Table 2: this compound-Induced Apoptosis in H1688 Cells

| Concentration (µM) | Time Point (hours) | Apoptotic Cells (%) | Reference |

| 10 | 24 | ~10 | [1] |

| 25 | 24 | ~20 | [1] |

| 50 | 24 | ~35 | [1] |

| 25 | 12 | ~15 | [1] |

| 25 | 24 | ~20 | [1] |

| 25 | 48 | ~25 | [1] |

Table 3: Effect of this compound on Cell Cycle Distribution in H1688 Cells (24-hour treatment)

| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| 0 (Control) | 65.1 | 24.5 | 10.4 | [1] |

| 10 | 55.2 | 23.1 | 21.7 | [1] |

| 25 | 45.3 | 18.9 | 35.8 | [1] |

| 50 | 30.1 | 15.2 | 54.7 | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways that govern cell survival, proliferation, and death.

Induction of Apoptosis

This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways, characterized by the activation of a caspase cascade.

This compound treatment leads to the activation of the DNA damage-sensing kinases, Ataxia-Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2).[1] This activation results in the phosphorylation and stabilization of the tumor suppressor protein p53.[1] Activated p53 then translocates to the nucleus and upregulates the expression of pro-apoptotic proteins, most notably Bax.[1]

A key event in this compound-induced apoptosis is the alteration of the balance between pro- and anti-apoptotic members of the Bcl-2 family. This compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[2]

The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, which in turn activates the initiator caspase-9.[2] Activated caspase-9 then cleaves and activates the executioner caspases, caspase-3 and caspase-7.[1] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[1][2]

Induction of Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M transition.[1]

The activation of the ATM/Chk2 pathway in response to this compound-induced DNA damage also plays a pivotal role in cell cycle arrest.[1] Activated Chk2 can phosphorylate and inactivate Cdc25C, a phosphatase required for the activation of the Cyclin B1/CDK1 complex, which is the master regulator of the G2/M transition. Furthermore, the stabilization of p53 can lead to the transcriptional activation of p21, a cyclin-dependent kinase inhibitor (CKI) that can inhibit the activity of the Cyclin B1/CDK1 complex, thereby preventing entry into mitosis.

This compound has been shown to upregulate the expression of the tumor suppressor Phosphatase and Tensin Homolog (PTEN).[1] PTEN is a negative regulator of the PI3K/Akt signaling pathway. By upregulating PTEN, this compound inhibits the phosphorylation and activation of Akt.[1] The PI3K/Akt pathway is known to promote cell cycle progression, and its inhibition contributes to the observed G2/M arrest.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the effects of this compound on apoptosis and cell cycle arrest.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Following incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the quantification of apoptotic cells using flow cytometry.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired concentrations and time points.

-

Harvest the cells by trypsinization and collect any floating cells from the medium.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Prepare 1X Annexin V binding buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples within one hour using a flow cytometer.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the cell cycle distribution of cells treated with this compound.

References

Preliminary In-Depth Technical Guide: Anti-inflammatory Effects of Dehydrosinulariolide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydrosinulariolide, a cembranoid diterpene isolated from the soft coral Sinularia flexibilis, has emerged as a compound of interest for its potential therapeutic properties. Preliminary studies indicate that this compound possesses anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and modulation of critical signaling pathways. This technical guide provides a comprehensive overview of the existing preliminary data, detailed experimental protocols, and the putative mechanisms of action of this compound in the context of inflammation. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a key component of numerous diseases. The search for novel anti-inflammatory compounds with high efficacy and favorable safety profiles is a continuous endeavor in drug discovery. Marine organisms, particularly soft corals of the genus Sinularia, are a rich source of structurally diverse and biologically active secondary metabolites. This compound is one such compound that has demonstrated promising anti-inflammatory potential in preliminary in vitro studies. This guide synthesizes the current understanding of its anti-inflammatory properties.

In Vitro Anti-inflammatory Activity

Preliminary evidence suggests that this compound exerts its anti-inflammatory effects by inhibiting the production of key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophage models, such as RAW 264.7 cells.

Inhibition of Pro-inflammatory Enzymes and Cytokines

This compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory response.[1] Overexpression of iNOS leads to the production of high levels of nitric oxide (NO), a key inflammatory mediator. Similarly, COX-2 is responsible for the synthesis of prostaglandins, which are potent inflammatory molecules. The ability of this compound to suppress the expression of both iNOS and COX-2 suggests a significant potential to mitigate the inflammatory cascade.

While direct quantitative data for the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by this compound is still emerging, related cembranoids from Sinularia species have demonstrated inhibitory effects on TNF-α release with specific IC50 values.[2] This suggests that this compound may also modulate cytokine production.

Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound and Related Compounds

| Compound | Target | Cell Line | Stimulant | Observed Effect | Quantitative Data (IC50) |

| This compound | iNOS, COX-2 | RAW 264.7 | LPS | Inhibition of protein expression | Data not yet available |

| Cembranoid (from Sinularia sp.) | TNF-α | RAW 264.7 | LPS | Inhibition of release | 5.6 µM[2] |

| Cembranoid (from Sinularia sp.) | TNF-α | RAW 264.7 | LPS | Inhibition of release | 16.5 µM[2] |

Putative Mechanism of Action: Modulation of Signaling Pathways

The anti-inflammatory effects of many natural products are mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process. While direct evidence for this compound is still under investigation, the known mechanisms of similar compounds suggest that it may inhibit the activation of these pathways in LPS-stimulated macrophages.

NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. It is hypothesized that this compound may inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.

MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in the inflammatory response by regulating the production of inflammatory mediators. LPS stimulation leads to the phosphorylation and activation of these MAPKs. It is plausible that this compound interferes with the phosphorylation of p38, ERK, and/or JNK, thus attenuating the downstream inflammatory response.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with various concentrations of this compound for 1 hour before being stimulated with 1 µg/mL of LPS for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

Principle: The concentration of NO in the cell culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

Protocol:

-

After cell treatment, collect 100 µL of the culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a 96-well plate.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparison with a sodium nitrite standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

Protocol:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, phospho-IκBα, phospho-p38, phospho-ERK, phospho-JNK, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways affected by this compound and the general experimental workflow for its in vitro evaluation.

References

An In-depth Technical Guide on the In Vitro Anticancer Effects of Dehydrosinulariolide on Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer effects of 11-Dehydrosinulariolide, a cembranolide analog isolated from the cultured soft coral Sinularia flexibilis, on Small Cell Lung Cancer (SCLC). The findings presented herein are primarily based on a key study investigating its therapeutic potential against SCLC.[1][2]

Executive Summary

11-Dehydrosinulariolide has demonstrated significant potential as an anti-tumor agent.[1][2] Recent research has elucidated its efficacy against SCLC, a particularly aggressive form of lung cancer.[1][2] This compound has been shown to inhibit cell growth, induce G2/M phase cell cycle arrest, and trigger apoptosis in SCLC cell lines.[1][2] The underlying mechanisms involve the activation of DNA damage response pathways, modulation of key cell cycle regulators, and induction of caspase-dependent apoptosis.[1][2] These findings position 11-Dehydrosinulariolide as a promising candidate for further preclinical and clinical investigation in the context of SCLC treatment.

Quantitative Data Summary

The anti-proliferative effects of 11-Dehydrosinulariolide on SCLC cell lines were quantified through various assays. The data from these experiments are summarized below for clear comparison.

Table 1: Effect of 11-Dehydrosinulariolide on the Viability of SCLC and Normal Lung Cells

| Cell Line | Cell Type | Treatment Concentration (µM) | Incubation Time (h) | Percent Cell Viability (%) |

| H1688 | SCLC | 10 | 24 | ~90 |

| H1688 | SCLC | 25 | 24 | ~60 |

| H1688 | SCLC | 50 | 24 | ~40 |

| H146 | SCLC | 10 | 24 | ~85 |

| H146 | SCLC | 25 | 24 | ~55 |

| H146 | SCLC | 50 | 24 | ~35 |

| Beas-2B | Normal Lung Bronchial Epithelium | 50 | 24 | >90 |

Table 2: Effect of 11-Dehydrosinulariolide on Cell Cycle Distribution in H1688 SCLC Cells

| Treatment Concentration (µM) | Incubation Time (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Control) | 24 | 55.3 | 28.1 | 16.6 |

| 10 | 24 | 52.1 | 25.3 | 22.6 |

| 25 | 24 | 45.2 | 15.7 | 39.1 |

| 50 | 24 | 38.7 | 10.5 | 50.8 |

| 25 | 0 | 55.3 | 28.1 | 16.6 |

| 25 | 12 | 48.9 | 20.4 | 30.7 |

| 25 | 24 | 45.2 | 15.7 | 39.1 |

| 25 | 48 | 35.1 | 8.9 | 56.0 |

Table 3: Induction of Apoptosis in H1688 SCLC Cells by 11-Dehydrosinulariolide

| Treatment Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) |

| 0 (Control) | 24 | ~5 |

| 10 | 24 | Not significant |

| 25 | 24 | ~20 |

| 50 | 24 | ~35 |

| 25 | 0 | ~5 |

| 25 | 12 | ~10 |

| 25 | 24 | ~20 |

| 25 | 48 | ~45 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

2.1. Cell Culture

-

Cell Lines: Human SCLC cell lines NCI-H1688 and NCI-H146, and the human normal lung bronchial epithelium cell line Beas-2B were used.

-

Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2.2. Cell Viability Assay (MTT Assay)

-

Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

-

The cells were then treated with various concentrations of 11-Dehydrosinulariolide (0, 10, 25, 50 µM) for 24 hours.

-

Following treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control.

2.3. Cell Cycle Analysis (Flow Cytometry)

-

H1688 cells were treated with 11-Dehydrosinulariolide at the indicated concentrations and time points.

-

Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.

-

The fixed cells were then washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

After incubation in the dark for 30 minutes at room temperature, the DNA content of the cells was analyzed by flow cytometry.

-

The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.[1]

2.4. Apoptosis Assay (Annexin V/PI Staining)

-

H1688 cells were treated with 11-Dehydrosinulariolide as described for the cell cycle analysis.

-

Cells were harvested and washed with cold PBS.

-

The cells were then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. The percentage of apoptotic cells (Annexin V positive) was quantified.[1]

2.5. Western Blot Analysis

-

H1688 cells were treated with 25 µM 11-Dehydrosinulariolide for 12, 24, and 48 hours.

-

Total cell lysates were prepared, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membranes were blocked and then incubated with primary antibodies against p-ATM (Ser1981), p-Chk2 (Ser19), p-p53 (Ser15), p53, Bax, Bcl-2, Bcl-xL, cleaved caspase-3, cleaved caspase-7, PTEN, p-Akt, and GAPDH.

-

After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways affected by 11-Dehydrosinulariolide and the general experimental workflow.

Caption: General experimental workflow for investigating the in vitro effects of 11-Dehydrosinulariolide on SCLC cells.

Caption: Proposed signaling pathways modulated by 11-Dehydrosinulariolide in SCLC cells.

Discussion of Anticancer Mechanisms

11-Dehydrosinulariolide exerts its anticancer effects on SCLC through a multi-pronged approach, primarily by inducing G2/M cell cycle arrest and apoptosis.[1][2]

4.1. Induction of G2/M Cell Cycle Arrest

Treatment of SCLC cells with 11-Dehydrosinulariolide leads to a significant accumulation of cells in the G2/M phase of the cell cycle in a dose- and time-dependent manner.[1] This cell cycle arrest is a crucial mechanism for inhibiting tumor cell proliferation. The study suggests that this effect is mediated through the activation of the DNA damage response pathway.[1][2]

4.2. Activation of the ATM/Chk2/p53 Signaling Pathway

11-Dehydrosinulariolide treatment results in the phosphorylation and activation of Ataxia-Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2).[1][2] Activated Chk2, in turn, phosphorylates and activates the tumor suppressor protein p53.[1] This activation of the ATM-Chk2-p53 axis is a critical cellular response to DNA damage and is instrumental in initiating cell cycle arrest and apoptosis.[1]

4.3. Induction of Apoptosis

The compound effectively induces apoptosis in SCLC cells.[1] This programmed cell death is characterized by the externalization of phosphatidylserine (detected by Annexin V staining) and is mediated by the intrinsic apoptotic pathway.[1]

-

Upregulation of Pro-Apoptotic Proteins: Activated p53 upregulates the expression of the pro-apoptotic protein Bax.[1][2]

-

Activation of Caspases: The study demonstrates the cleavage and activation of caspase-7 and caspase-3, which are key executioner caspases in the apoptotic cascade.[1][2]

4.4. Inhibition of the PI3K/Akt Survival Pathway

11-Dehydrosinulariolide treatment also leads to an accumulation of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog).[1][2] PTEN is a negative regulator of the PI3K/Akt signaling pathway, which is a crucial cell survival pathway often dysregulated in cancer. The increased levels of PTEN lead to a subsequent decrease in the phosphorylation and activation of Akt, thereby promoting apoptosis.[2]

Conclusion and Future Directions

The in vitro evidence strongly suggests that 11-Dehydrosinulariolide is a potent inhibitor of SCLC cell growth. Its ability to induce G2/M cell cycle arrest and apoptosis through the modulation of critical signaling pathways, including the ATM/Chk2/p53 and PTEN/Akt pathways, underscores its therapeutic potential.[1][2]

Future research should focus on:

-

In vivo studies to evaluate the efficacy and safety of 11-Dehydrosinulariolide in animal models of SCLC.

-

Pharmacokinetic and pharmacodynamic studies to determine its bioavailability and optimal dosing.

-

Investigation into potential synergistic effects when combined with standard-of-care chemotherapies for SCLC.

-

Further elucidation of the precise molecular targets of 11-Dehydrosinulariolide.

References

Dehydrosinulariolide: A Potent Modulator of the PTEN/Akt Signaling Pathway in Cancer Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dehydrosinulariolide, a cembranolide isolated from the soft coral Sinularia flexibilis, has emerged as a promising natural compound with significant anti-tumor properties. Extensive research has demonstrated its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. A primary mechanism underlying these effects is its modulation of the critical PTEN/Akt signaling pathway. This technical guide provides a comprehensive overview of the impact of this compound on this pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction to the PTEN/Akt Signaling Pathway

The PTEN/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and apoptosis.[1][2] The central players in this pathway are the tumor suppressor Phosphatase and Tensin homolog (PTEN) and the serine/threonine kinase Akt (also known as Protein Kinase B).

Under normal physiological conditions, PTEN acts as a negative regulator of the pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of phosphoinositide 3-kinase (PI3K).[1][2][3] This action prevents the recruitment and activation of Akt. When the pathway is activated, typically by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3.[4] PIP3 then serves as a docking site for Akt, leading to its phosphorylation and subsequent activation.[4] Activated Akt proceeds to phosphorylate a wide array of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.[1] Dysregulation of this pathway, often through the loss or inactivation of PTEN, is a common event in many human cancers, leading to uncontrolled cell growth and resistance to therapy.[1][3]

This compound's Mechanism of Action on the PTEN/Akt Pathway

This compound exerts its anti-cancer effects in part by directly influencing the PTEN/Akt signaling cascade.[5][6] Studies have shown that treatment of cancer cells with this compound leads to a significant upregulation of PTEN protein expression.[5] This increase in PTEN levels enhances its tumor-suppressive function, leading to a reduction in the cellular concentration of PIP3.[1][2]

The subsequent decrease in PIP3 availability inhibits the phosphorylation and activation of Akt.[5] The inhibition of Akt, a key pro-survival kinase, has profound downstream consequences. It leads to the de-repression of pro-apoptotic proteins and the suppression of anti-apoptotic signals, ultimately culminating in programmed cell death (apoptosis).[1][5] Furthermore, the modulation of this pathway by this compound has been linked to the induction of G2/M phase cell cycle arrest, further contributing to its anti-proliferative activity.[5][6]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies investigating the impact of this compound on cancer cells, with a focus on its effects on the PTEN/Akt pathway and associated cellular processes.

Table 1: Effects of this compound on Cell Viability and Apoptosis

| Cell Line | Concentration (µM) | Treatment Time (h) | Effect on Cell Viability (% of Control) | Induction of Apoptosis (% of Cells) | Citation |

| H1688 (SCLC) | 25 | 24 | Inhibition of cell growth | Significant increase | [5][6] |

| H1688 (SCLC) | 50 | 12 | Inhibition of cell growth | Significant increase | [5] |

| A2058 (Melanoma) | 2-8 µg/mL | Not Specified | Dose-dependent inhibition | Dose-dependent increase | [7] |

Table 2: Modulation of PTEN and Akt Expression by this compound

| Cell Line | Concentration (µM) | Treatment Time (h) | Change in PTEN Protein Expression | Change in Phospho-Akt (p-Akt) Expression | Citation |

| H1688 (SCLC) | 25 | 12 | Upregulated | Decreased | [5] |

| H1688 (SCLC) | 50 | 6 | Upregulated | Decreased | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the impact of this compound on the PTEN/Akt signaling pathway.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11][12]

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT reagent (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.[8]

-

Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48 hours). Include untreated control wells.

-

Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

-

Carefully remove the medium without disturbing the formazan crystals.[9]

-

Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.[9]

-

Measure the absorbance at 570 nm using a microplate reader.[9][10]

-

Calculate cell viability as a percentage of the untreated control.[9]

Western Blot Analysis for PTEN and Akt

Western blotting is a technique used to detect specific proteins in a sample.[13][14][15][16]

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-PTEN, anti-Akt, anti-p-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature 30-50 µg of protein per sample by boiling in SDS sample buffer.[14]

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

-

Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary antibody (e.g., anti-PTEN, anti-p-Akt) diluted in blocking buffer overnight at 4°C.[14]

-

Wash the membrane three times with TBST for 10 minutes each.[14]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane three times with TBST for 10 minutes each.[14]

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin) for loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[17][18][19][20]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.[17]

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells immediately by flow cytometry.[17]

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualizations